molecular formula C25H18N4O2S B14874258 (E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one

(E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one

Cat. No.: B14874258
M. Wt: 438.5 g/mol
InChI Key: ZTXSHRGTTNAVQM-GQZUJQTPSA-N
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Description

(E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions The process begins with the preparation of the benzo[d]thiazole moiety, followed by the formation of the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and pyrrole-based molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

What sets (E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H18N4O2S

Molecular Weight

438.5 g/mol

IUPAC Name

(2E)-2-[[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]imino]-1,2-diphenylethanone

InChI

InChI=1S/C25H18N4O2S/c26-24-21(25-27-18-13-7-8-14-20(18)32-25)19(30)15-29(24)28-22(16-9-3-1-4-10-16)23(31)17-11-5-2-6-12-17/h1-14,26,30H,15H2/b26-24?,28-22+

InChI Key

ZTXSHRGTTNAVQM-GQZUJQTPSA-N

Isomeric SMILES

C1C(=C(C(=N)N1/N=C(\C2=CC=CC=C2)/C(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4)O

Canonical SMILES

C1C(=C(C(=N)N1N=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4)O

Origin of Product

United States

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